molecular formula C8H15NO4 B12813280 (S)-dimethyl 2-aminohexanedioate CAS No. 157701-42-3

(S)-dimethyl 2-aminohexanedioate

Cat. No.: B12813280
CAS No.: 157701-42-3
M. Wt: 189.21 g/mol
InChI Key: BREIOMRLEAGJMD-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-dimethyl 2-aminohexanedioate typically involves the esterification of 2-aminoadipic acid. One common method is the reaction of 2-aminoadipic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient removal of products. The use of solid acid catalysts can also enhance the reaction efficiency and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-dimethyl 2-aminohexanedioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

(S)-dimethyl 2-aminohexanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of lysine and other amino acids.

    Medicine: It is investigated for its potential role in metabolic pathways and disease mechanisms.

    Industry: It is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-dimethyl 2-aminohexanedioate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and physiological processes.

Comparison with Similar Compounds

(S)-dimethyl 2-aminohexanedioate can be compared with other similar compounds such as:

    2-aminoadipic acid: The parent compound, which lacks the ester groups.

    Dimethyl 2-aminopentanedioate: A similar compound with one less carbon in the chain.

    Dimethyl 2-aminobutanedioate: Another similar compound with two fewer carbons in the chain.

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and biological pathways that are not possible with its shorter-chain analogs.

Properties

CAS No.

157701-42-3

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

dimethyl (2S)-2-aminohexanedioate

InChI

InChI=1S/C8H15NO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1

InChI Key

BREIOMRLEAGJMD-LURJTMIESA-N

Isomeric SMILES

COC(=O)CCC[C@@H](C(=O)OC)N

Canonical SMILES

COC(=O)CCCC(C(=O)OC)N

Origin of Product

United States

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